MDM2 Inhibition Potency (Cellular Assay) in Comparison to Structural Analogs
The compound has been reported in BindingDB (CHEMBL4095983) with an IC50 of 7.90 nM against MDM2 in a human U87MG glioblastoma cell line, assessed by quantitative sandwich immune-enzymatic assay after 10 minutes [1]. In the same database, a closely related analog from the same series (BDBM50241617, CHEMBL4068667) shows an IC50 of 3.30 nM against MDM4, but no direct MDM2 data is available for that analog, preventing a head-to-head comparison [2]. This 7.90 nM cellular potency establishes the compound as a sub-10 nM MDM2 inhibitor, a potency threshold generally considered relevant for probe compound development.
| Evidence Dimension | MDM2 inhibitory activity (cellular) |
|---|---|
| Target Compound Data | IC50 = 7.90 nM |
| Comparator Or Baseline | Closest analog BDBM50241617 (CHEMBL4068667) has no reported MDM2 IC50; MDM4 IC50 = 3.30 nM only. |
| Quantified Difference | Cannot be calculated due to missing comparator data for MDM2. |
| Conditions | Human U87MG glioblastoma cells; quantitative sandwich immune-enzymatic assay; 10 min incubation. |
Why This Matters
Sub-10 nM cellular MDM2 inhibition is a key differentiator for selecting a p53 pathway reactivator tool compound, provided the selectivity profile against MDM4 is subsequently confirmed.
- [1] BindingDB. BDBM50241631 (CHEMBL4095983). IC50 = 7.90 nM, MDM2, U87MG cells. View Source
- [2] BindingDB. BDBM50241617 (CHEMBL4068667). IC50 = 3.30 nM, MDM4, SH-SY5Y cells. View Source
